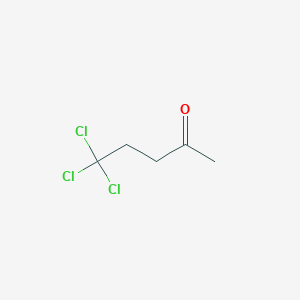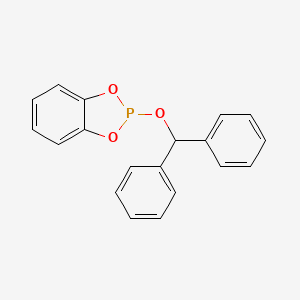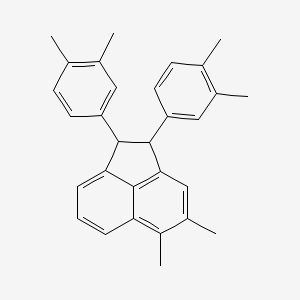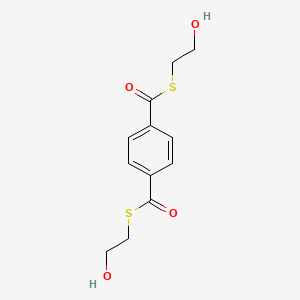
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate is an organic compound with the molecular formula C12H14O6 It is a derivative of benzene, where two hydroxyethyl groups are attached to the benzene ring at positions 1 and 4, and two carboxyl groups are replaced by thioate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S1,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate typically involves the reaction of hydroquinone with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thioate groups. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of S1,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate involves large-scale reactors and continuous monitoring of reaction parameters. The process may include steps such as distillation and crystallization to purify the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, ensures the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate groups to thiols.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of S1,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the thioate groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2-hydroxyethyl)benzene: A related compound with similar hydroxyethyl groups but lacking the thioate groups.
Bis(2-Hydroxyethyl) terephthalate: An intermediate in the production of poly(ethylene terephthalate).
Hydroquinone bis(2-hydroxyethyl)ether: Used in the synthesis of polyesters and polyurethanes.
Uniqueness
S~1~,S~4~-Bis(2-hydroxyethyl) benzene-1,4-dicarbothioate is unique due to the presence of both hydroxyethyl and thioate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
64339-44-2 |
|---|---|
Formule moléculaire |
C12H14O4S2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-S,4-S-bis(2-hydroxyethyl) benzene-1,4-dicarbothioate |
InChI |
InChI=1S/C12H14O4S2/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4,13-14H,5-8H2 |
Clé InChI |
MSMUFUXNHALGDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)SCCO)C(=O)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Diethyl-2-phenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14493208.png)
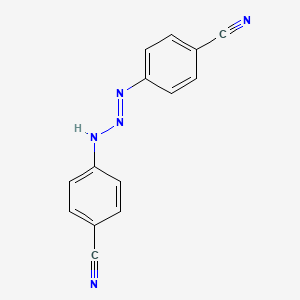
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)

![(Thiocyanato)methyl 4-chloro-3-[(thiocyanato)methyl]benzoate](/img/structure/B14493238.png)
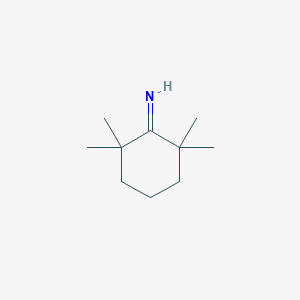
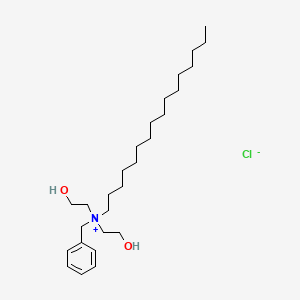
![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)

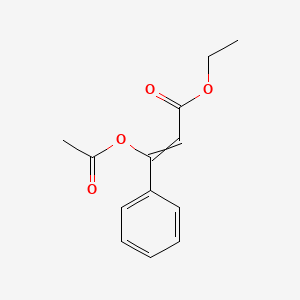
![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)
